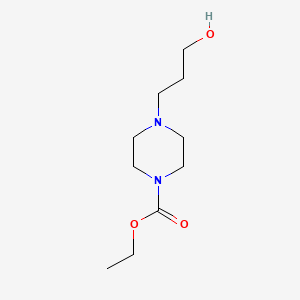![molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8](/img/structure/B1346415.png)
Pyrido[2,3-b]pyrazine-2-carboxylic Acid
Overview
Description
Pyrido[2,3-b]pyrazine-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is the active metabolite of the antitubercular drug pyrazinamide . It has a role as a drug metabolite and an antitubercular agent .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H5N3O2 . The molecular weight of this compound is 175.14 . The SMILES string representation is OC(C1=CN=C2N=CC=CC2=N1)=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 175.14 and an empirical formula of C8H5N3O2 . The compound is represented by the SMILES string OC(C1=CN=C2N=CC=CC2=N1)=O .
Scientific Research Applications
Synthesis and Characterization
Pyrido[2,3-b]pyrazine-2-carboxylic acid and its derivatives play a significant role in synthetic chemistry due to their versatile applications in the development of pharmaceuticals and materials. These compounds are integral in synthesizing complex molecular structures that exhibit a wide range of biological activities. For instance, the synthesis of pyrimido[4,5-b]quinolines and its thio analogues starting from barbituric acid demonstrates the potential for creating molecules with enhanced therapeutic importance through novel synthesis methods (R. Nandha kumar et al., 2001). Moreover, α-carboline alkaloids, containing a pyridine ring fused with an indole backbone, highlight the scaffold's promise in medicinal chemistry due to diverse bioactivities (Deping Li et al., 2022).
Biological and Pharmacological Applications
This compound derivatives are explored for their pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of pteridine derivatives, which are aromatic compounds formed by fused pyrazine and pyrimidine rings, has been extensively studied. These compounds are synthesized by many living organisms and have been evaluated for their antitumor activity and potential as therapeutics for chronic inflammation-related diseases (Violeta Carmona-Martínez et al., 2018). Similarly, the pyrazole carboxylic acid derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them significant scaffolds in medicinal chemistry (A. Cetin, 2020).
Applications in Material Science and Organic Synthesis
The role of this compound derivatives extends to material science and organic synthesis, where these compounds are utilized in the development of optoelectronic materials and complex heterocycles. The incorporation of pyrazine and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the importance of these heterocycles in the synthesis of luminescent molecules and chelate compounds (G. Lipunova et al., 2018). Furthermore, the green multi-component synthesis of fused heterocyclic derivatives emphasizes the atom-economic and eco-friendly approach for synthesizing complex molecules, highlighting the efficiency and sustainability of using this compound in modern synthetic methodologies (R. Dhanalakshmi et al., 2021).
Safety and Hazards
The safety data sheet for Pyrazine-2-carboxylic acid, a related compound, indicates that a single exposure may cause temporary irritation and may cause discomfort if swallowed . Prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes . Users are advised to use personal protective equipment as required and avoid dust formation .
Future Directions
Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives have shown potential in various applications. For instance, Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been synthesized for high-performance OLEDs . Moreover, the compound has shown good antitumor potential . These findings suggest promising future directions for the research and application of this compound and its derivatives.
Relevant Papers
Several papers have been published on this compound and related compounds. These include studies on the synthesis and therapeutic potential of Pyrido[2,3-d], [3,4-d] and [2,3-b]pyrazines , the synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki coupling , and the synthesis and crystal structures of three pyrazine-2-carboxylate complexes .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.
Mode of Action
It’s known that the compound possesses intramolecular charge transfer (ict) transition , which could influence its interaction with targets.
Biochemical Pathways
It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential involvement in nucleic acid-related pathways.
Result of Action
It’s known that similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .
Action Environment
It’s known that similar compounds exhibit a wide range of emissions spanning the entire visible region from blue to red , suggesting potential sensitivity to light conditions.
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-b]pyrazine-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to selectively inhibit certain PI3K isozymes, which are crucial in cell signaling pathways . Additionally, this compound exhibits interactions with DNA, making it a potential candidate for DNA electrochemical biosensors . These interactions are primarily based on the compound’s ability to form hydrogen bonds and π-π stacking interactions with biomolecules.
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving PI3K isozymes . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes and transcription factors. In vitro studies have demonstrated its potential in inhibiting the proliferation of certain cancer cell lines, indicating its role in regulating cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor for specific enzymes, such as PI3K isozymes, by binding to their active sites and preventing substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, the compound’s interaction with DNA suggests a potential mechanism for its role in DNA sensing and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biological effects.
properties
IUPAC Name |
pyrido[2,3-b]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXFMCARORZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650365 | |
| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-60-8 | |
| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















